molecular formula C7H4FNO4 B1333805 5-Fluoro-2-nitrobenzoic acid CAS No. 320-98-9

5-Fluoro-2-nitrobenzoic acid

Cat. No.: B1333805
CAS No.: 320-98-9
M. Wt: 185.11 g/mol
InChI Key: GHYZIXDKAPMFCS-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is typically found as a white or off-white crystalline powder and is slightly soluble in water but more soluble in organic solvents such as alcohols and esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 3-fluorobenzoic acid. The process typically involves dissolving 3-fluorobenzoic acid in concentrated sulfuric acid and then slowly adding fuming nitric acid while maintaining the temperature below 0°C. The reaction mixture is stirred at this temperature for several hours, and the product is then precipitated by adding water and filtered off .

Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to yield high purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The nitration of 3-fluorobenzoic acid is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure precise temperature control. The product is then purified through crystallization and filtration processes to achieve the desired purity levels .

Chemical Reactions Analysis

Reduction to Anthranilic Acid Derivatives

5-F2NBA is catalytically reduced to 5-fluoroanthranilic acid, a key intermediate in pharmaceuticals like PARP inhibitors .

  • Reagents : Hydrogenation catalysts (e.g., Pd/C, H₂) or chemical reductants (e.g., SnCl₂/HCl).
  • Conditions : Typically performed in acidic or aqueous media.
  • Yield : >85% theoretical yield in optimized nitration-reduction sequences .

Borane-Mediated Reduction to Alcohol

The carboxylic acid group is reduced to a primary alcohol using borane-dimethyl sulfide (BH₃-Me₂S) :

  • Reagents : BH₃-Me₂S in tetrahydrofuran (THF).
  • Reaction : 5 F2NBABH3 Me2S THF 5 Fluoro 2 nitrophenyl methanol\text{5 F2NBA}\xrightarrow{\text{BH}_3\text{ Me}_2\text{S THF}}\text{ 5 Fluoro 2 nitrophenyl methanol}
  • Yield : 54% .
  • Application : Intermediate for further functionalization in drug discovery.

Decarboxylation to Nitrobenzene Derivatives

Copper(I)-catalyzed decarboxylation removes the carboxylic acid group, yielding substituted nitrobenzenes :

  • Reagents : CuI, triethylamine (Et₃N).
  • Conditions : Room temperature, inert atmosphere.
  • Product : 1-Fluoro-4-nitrobenzene.
  • Yield : 54% .

Salt Formation with Alkali

5-F2NBA undergoes neutralization with bases to form salts :

  • Reaction : C7H4FNO4+NaOHNa+[C7H3FNO4]+H2O\text{C}_7\text{H}_4\text{FNO}_4+\text{NaOH}\rightarrow \text{Na}^+[\text{C}_7\text{H}_3\text{FNO}_4]^-+\text{H}_2\text{O}
  • Application : Enhances solubility for subsequent reactions.

Amide Formation for Drug Intermediates

5-F2NBA reacts with amines to form bioactive amides, such as N¹-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide :

  • Reagents : Amines (e.g., 2,4-dichloroaniline), coupling agents (e.g., EDC/HOBt).
  • Conditions : Polar aprotic solvents (DMF, DMSO), 0–25°C.
  • Application : Precursor for kinase inhibitors targeting cancer pathways .

Functional Group Compatibility

  • Nitro Group Stability : Resists reduction under mild conditions but participates in electrophilic substitutions under strong nitrating agents .
  • Carboxylic Acid Reactivity : Forms esters, amides, and anhydrides via standard acyl transfer reactions .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis

5-Fluoro-2-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Notably, it plays a significant role in the development of anti-inflammatory and analgesic drugs. The compound is involved in synthesizing quinazolinones, which are potential inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a target for anti-inflammatory therapies .

Case Study: Synthesis of N1-(2,4-Dichlorophenyl)-2-amino-5-fluorobenzamide

This compound is synthesized using this compound as an intermediate, demonstrating its relevance in medicinal chemistry. The resultant compound exhibits promising pharmacological activities, highlighting the importance of this compound in drug development.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows researchers to explore new chemical reactions and pathways. The compound can undergo various transformations, including reduction to yield 5-fluoroanthranilic acid, which is also valuable in pharmaceutical applications .

Analytical Chemistry

Reagent for Chemical Analysis

The compound is employed as a reagent in analytical methods for detecting and quantifying other substances. Its utility enhances the accuracy of chemical analyses, making it a valuable tool in laboratories focused on organic and analytical chemistry .

Material Science

Enhancing Polymer Properties

In material science, this compound can be incorporated into polymers to improve their thermal stability and chemical resistance. This application is critical for developing advanced materials with enhanced performance characteristics .

Agricultural Chemistry

Development of Agrochemicals

The compound contributes to formulating agrochemicals such as herbicides and pesticides that are more effective and environmentally friendly. Its role in agricultural chemistry underscores its versatility beyond traditional synthetic applications .

Data Table: Applications Summary

Field Application Notes
Pharmaceutical DevelopmentKey intermediate for anti-inflammatory drugsInvolved in synthesizing quinazolinones targeting p38 MAPK
Organic SynthesisBuilding block for complex organic compoundsCan be reduced to produce anthranilic acid
Analytical ChemistryReagent for detection and quantificationEnhances accuracy in chemical analysis
Material ScienceIncorporation into polymersImproves thermal stability and chemical resistance
Agricultural ChemistryFormulation of effective agrochemicalsContributes to environmentally friendly herbicides and pesticides

Mechanism of Action

The mechanism of action of 5-fluoro-2-nitrobenzoic acid is primarily related to its ability to undergo various chemical transformations. For instance, in the synthesis of quinazolinones, the compound acts as a precursor that undergoes nucleophilic aromatic substitution to form the desired product. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-nitrobenzoic acid is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct chemical reactivity and properties. This positioning makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals, where the electronic effects of the substituents play a crucial role in the compound’s reactivity and interaction with biological targets .

Biological Activity

5-Fluoro-2-nitrobenzoic acid (CAS No. 320-98-9) is a chemical compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and biochemical research. This article explores its biological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C₇H₄FNO₄
  • Molecular Weight : 185.11 g/mol
  • Structure : The compound features a fluoro and nitro group on a benzoic acid backbone, which contributes to its reactivity and biological interactions.

This compound is primarily known for its role as an intermediate in the synthesis of various biologically active compounds, particularly quinazolinones. It has been shown to interact with key cellular pathways:

  • Inhibition of p38 MAPK : The compound inhibits the p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cell proliferation. This inhibition can lead to significant alterations in gene expression related to inflammation and cancer cell growth .

Table 1: Biological Targets and Effects

Biological TargetEffectReference
p38α MAPKInhibition of kinase activity
Cellular signaling pathwaysModulation of inflammation
Gene expressionAltered expression profiles

Applications in Research and Medicine

This compound serves multiple roles across various scientific disciplines:

  • Medicinal Chemistry :
    • Used as an intermediate in synthesizing N1-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide, which has potential therapeutic applications .
    • Plays a role in developing quinazolinone derivatives that exhibit anti-inflammatory properties.
  • Biochemical Research :
    • Investigated for its ability to modulate cellular processes through its interaction with MAPK pathways, providing insights into inflammation and cancer biology .
  • Synthetic Chemistry :
    • Functions as a building block for creating complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Inhibition of Inflammatory Responses

A study demonstrated that derivatives of quinazolinones synthesized from this compound effectively reduced inflammatory markers in vitro. The results indicated a significant decrease in cytokine production when p38 MAPK was inhibited by these compounds, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Cancer Cell Proliferation

Research involving cancer cell lines showed that compounds derived from this compound could inhibit cell proliferation by modulating the MAPK signaling pathway. This provides a basis for further investigation into its use as an anti-cancer agent .

Safety and Handling

While this compound is utilized in various research applications, it is essential to handle it with care due to potential hazards associated with nitro compounds. Safety data sheets recommend using personal protective equipment (PPE) such as gloves and goggles when handling this compound.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-fluoro-2-nitrobenzoic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nitration and fluorination of benzoic acid derivatives. For example, nucleophilic aromatic substitution (SNAr) using amines (e.g., piperidine) on fluorinated precursors under reflux conditions is common. Reaction parameters like temperature (50–100°C), solvent choice (e.g., dichloromethane or benzene), and catalysts (e.g., thionyl chloride) critically affect yield. Prolonged heating (>4 hours) may improve conversion but risks side reactions like over-nitration. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

Answer: Key methods include:

  • Melting point analysis : Compare observed values (131–134°C) to literature data to assess purity .
  • NMR spectroscopy : Confirm substitution patterns (e.g., fluorine at C5, nitro at C2) using 1^1H and 19^19F NMR.
  • HPLC : Quantify impurities using reverse-phase columns with UV detection at 254 nm.
  • IR spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., chloroform). Ethanol and methanol are effective at elevated temperatures. Solubility impacts reaction design: for SNAr reactions, DMF enhances nucleophilicity, while chloroform is preferred for low-temperature syntheses .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitro and fluorine substitution in benzoic acid derivatives?

Answer: Regioselectivity is controlled by electronic and steric factors:

  • Nitro group orientation : The nitro group directs electrophilic substitution to the meta position.
  • Fluorine activation : The electron-withdrawing nitro group polarizes the C–F bond at C5, making it susceptible to nucleophilic attack (e.g., by amines).
    Use directing groups (e.g., carboxylic acid) to stabilize intermediates. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying temperatures (0–50°C) refine selectivity .

Q. How can conflicting literature data on melting points (e.g., 131–134°C vs. 137–138°C) be resolved?

Answer: Discrepancies may arise from impurities or polymorphic forms. To resolve:

Recrystallization : Purify using ethanol/water mixtures and compare melting points.

DSC/TGA : Analyze thermal behavior to detect polymorphs or hydrate formation.

Elemental analysis : Verify stoichiometry (C7_7H4_4FNO4_4) to rule out contaminants .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives (e.g., acyl chlorides)?

Answer:

  • Reagent choice : Thionyl chloride (SOCl2_2) is preferred over oxalyl chloride for higher selectivity in forming acyl chlorides.
  • Temperature control : Maintain 0–20°C to suppress over-chlorination.
  • Solvent drying : Use anhydrous solvents (e.g., distilled dichloromethane) to prevent hydrolysis.
    Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate eluent) .

Q. How is this compound utilized in synthesizing bioinspired electrets or enzyme inhibitors?

Answer:

  • Bioinspired materials : The nitro and fluorine groups enhance electron-withdrawing capacity, making it a precursor for non-native β-amino acids in molecular electrets. React with cyclic amines (e.g., piperidine) to create charge-stable residues .
  • Enzyme inhibition : The nitro group interacts with active-site residues in enzymes like xanthine oxidase. Derivatize to prodrugs via esterification for targeted delivery .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
  • Waste disposal : Collect in halogenated waste containers for incineration .

Q. Methodological Considerations

  • Contradiction resolution : Cross-validate data using orthogonal techniques (e.g., NMR + elemental analysis).
  • Scale-up challenges : Optimize exothermic reactions (e.g., nitration) using controlled addition rates and cooling.

Properties

IUPAC Name

5-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYZIXDKAPMFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372049
Record name 5-Fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-98-9
Record name 5-Fluoro-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The starting 5-fluoro-2-nitrobenzoic acid is prepared from 5-fluoro-2-nitrotoluene using a procedure similar to that for the preparation of 4-fluoro-2-nitrobenzoic acid which follows:
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Synthesis routes and methods II

Procedure details

3-Fluorobenzoic acid (1 g, 7.13 mmol) was dissolved in concentrated H2SO4 (2 ml) by warming slightly above room temperature. The solution was cooled to 0° C. Fuming nitric acid (539 mg, 8.56 mmol) was added slowly to the solution while keeping the temperature below 0° C. The solution was stirred at 0° C. for 3 h. The solution was poured into ice water, the solid formed were filtered, washed by cold water, and dried to yield 1.2 g (92%) of white solids. M.P. 122° C. 1H NMR (DMSO-d6): 7.60 (dt, J=2.9, 8.5 Hz, 1H), 7.71 (dd, J=2.9, 8.6 Hz, 1H), 8.13 (dd, J=4.8, 8.8 Hz, 1H). EIMS m/z 186 (M+I).
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1 g
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2 mL
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539 mg
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ice water
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Yield
92%

Synthesis routes and methods III

Procedure details

Step 2): Conc. HNO3 (25 ml) was added dropwise to a solution of 3-fluorobenzoic acid (25 g, 178 mmol) in conc. H2SO4 (190 ml) under cooling in an ice-bath and stirring for 30 mins. After the addition was complete, the mixture was stirred at 0° C. and at room temperature for each 30 mins. The resulting solution was poured into an ice water and extracted with AcOEt. The extract was washed with brine, dried over MgSO4 and evaporated to give 5-fluoro-2-nitrobenzoic acid as yellow powder, 32.1 g (97.2%): mp 141°-142° C.
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25 mL
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25 g
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190 mL
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ice water
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Synthesis routes and methods IV

Procedure details

Fuming nitric acid (6.0 mL) was added to concentrated sulfuric acid (60 mL) at 0° C. and stirred for several minutes. To this solution was added 3-fluorobenzoic acid (5.60 g, 40 mmol) over 30 minutes and the reaction was allowed to continue for another 6 hours in an ice bath. The reaction was poured onto cracked ice, and the precipitate was collected by filtration and dried to give 5-fluoro-2-nitrobenzoic acid (7.20 g, 97%) as a white solid.: m.p. 118°-120°; 1H NMR (400 MHz, DMSO-d6) δ 7.62 (dt, 1H), 7.71 (dd, 1H), 8.14 (dd, 1H); 13C NMR (100 MHz, DMSO-d6) δ 117.1, 117.4, 119.2, 119.5, 127.6, 127.7, 131.5, 131.6, 144.5, 162.9, 165.4, 165.6.
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6 mL
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60 mL
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5.6 g
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Synthesis routes and methods V

Procedure details

A mixture of 5-fluoro-2-nitrotoluene (25.0 g, 161 mmol), potassium permanganate (102 g, 645 mmol) and water (500 mL) was heated and stirred at 100° C. for 3 hours. The solution was cooled to room temperature, and insoluble matter derived from potassium permanganate was removed by celite filtration. The filtrate was washed with diethylether, made acidic by the addition of conc. hydrochloric acid, and organic matter was extracted with diethyl ether. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give 5-fluoro-2-nitrobenzoic acid. To a solution of 5-fluoro-2-nitro benzoic acid thus obtained in ethanol (100 mL) was added 10% palladium-carbon (0.5 g, 50% hydrate), and the mixture was stirred at room temperature under hydrogen atmosphere for 4 hours. The solution was filtered to remove the catalyst, and the filtrate was concentrated under reduced pressure to give the title compound (6.25 g, 25% yield).
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25 g
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102 g
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500 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Fluoro-2-nitrobenzoic acid
5-Fluoro-2-nitrobenzoic acid
5-Fluoro-2-nitrobenzoic acid
5-Fluoro-2-nitrobenzoic acid
5-Fluoro-2-nitrobenzoic acid
5-Fluoro-2-nitrobenzoic acid

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